molecular formula C11H13BrO B8596666 5-Bromo-3,3,7-trimethyl-2,3-dihydro-benzofuran

5-Bromo-3,3,7-trimethyl-2,3-dihydro-benzofuran

Cat. No. B8596666
M. Wt: 241.12 g/mol
InChI Key: OXPNADISCYQTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3,3,7-trimethyl-2,3-dihydro-benzofuran is a useful research compound. Its molecular formula is C11H13BrO and its molecular weight is 241.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3,3,7-trimethyl-2,3-dihydro-benzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3,3,7-trimethyl-2,3-dihydro-benzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-3,3,7-trimethyl-2,3-dihydro-benzofuran

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

5-bromo-3,3,7-trimethyl-2H-1-benzofuran

InChI

InChI=1S/C11H13BrO/c1-7-4-8(12)5-9-10(7)13-6-11(9,2)3/h4-5H,6H2,1-3H3

InChI Key

OXPNADISCYQTFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OCC2(C)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a nitrogen flushed 100 mL round bottom flask were added 2,4-dibromo-6-methylphenyl 2-methylprop-2-en-1-yl ether (710 mg, 2.22 mmol), Pd(dppf)Cl2 (36 mg, 0.044 mmol), Et4NCl (490 mg, 2.66 mmol), KOAc (544 mg, 5.55 mmol), HCO2Na (181 mg, 2.66 mmol), DMF (20 mL) and water (1 mL). The reaction mixture was heated at 75° C. overnight. After cooling to room temperature, it was diluted with water and extracted with EtOAc/hexanes (1:3). The organic layer was dried over sodium sulfate, filtered and concentrated. The residue was purified on a silica gel column eluting with a gradient of 100% hexanes to 10% EtOAc/hexanes to give the title intermediate (110 mg, 70% purity) as light yellow liquid.
Quantity
710 mg
Type
reactant
Reaction Step One
Name
Quantity
544 mg
Type
reactant
Reaction Step One
Quantity
181 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
490 mg
Type
catalyst
Reaction Step One
Quantity
36 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
70%

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